4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-[2-(1-methylindol-3-yl)acetyl]-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-22-13-15(17-6-2-3-7-18(17)22)11-19(25)23-9-10-24(20(26)14-23)16-5-4-8-21-12-16/h2-8,12-13H,9-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIWTWCHKCNDDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-Methyl-1H-indole-3-acetic Acid
The indole acetic acid derivative is synthesized via Friedel-Crafts acylation of 1-methylindole. Using acetyl chloride in the presence of Lewis acids like AlCl₃ yields 1-methyl-1H-indole-3-acetyl chloride, which is hydrolyzed to the corresponding acid.
Key Reaction Conditions :
-
Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Yield: 78–85%
Synthesis of 1-(Pyridin-3-yl)piperazin-2-one
Piperazin-2-one is functionalized at the N1 position via nucleophilic substitution. Reacting piperazin-2-one with 3-bromopyridine in the presence of K₂CO₃ in acetonitrile affords 1-(pyridin-3-yl)piperazin-2-one.
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C, reflux |
| Reaction Time | 12–16 h |
| Yield | 65–70% |
Acyl Transfer to Form the Final Product
The coupling of 1-methyl-1H-indole-3-acetic acid with 1-(pyridin-3-yl)piperazin-2-one employs carbodiimide-based reagents. Using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) and DIPEA in DMF achieves efficient amide bond formation.
Critical Parameters :
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Molar Ratio (Acid:Piperazinone:Reagent): 1:1:1.2
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Solvent: Anhydrous DMF
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Temperature: 0°C → room temperature
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Yield: 60–68%
Synthetic Route 2: Tandem Alkylation-Acylation Approach
One-Pot Alkylation of Piperazin-2-one
This method sequentially introduces the pyridin-3-yl and indole acetyl groups. Piperazin-2-one is treated with 3-bromopyridine under basic conditions, followed by in situ acylation with 1-methyl-1H-indole-3-acetyl chloride.
Advantages :
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Reduced purification steps
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Higher overall yield (72–75%)
Reaction Table :
| Step | Reagent/Conditions | Outcome |
|---|---|---|
| 1 | 3-Bromopyridine, K₂CO₃, MeCN | N1-alkylation (68% yield) |
| 2 | Indole acetyl chloride, DIPEA | Acylation (89% yield) |
Solvent and Base Optimization
Screening of solvents (DMF, THF, MeCN) revealed MeCN as optimal for minimizing ester hydrolysis. DIPEA outperformed other bases (e.g., Et₃N) in suppressing racemization.
Alternative Pathway: Reductive Amination
Formation of Schiff Base Intermediate
Condensation of 1-(pyridin-3-yl)piperazin-2-one with 1-methyl-1H-indole-3-acetaldehyde in methanol generates a Schiff base. Subsequent reduction with NaBH₄ yields the target compound.
Limitations :
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Low yield (45–50%) due to imine instability
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Requires strict anhydrous conditions
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Fragment Coupling | 60–68 | ≥98 | Moderate | High |
| Tandem Alkylation | 72–75 | ≥95 | High | Moderate |
| Reductive Amination | 45–50 | ≥90 | Low | Low |
Key Findings :
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The tandem alkylation method offers the best balance of yield and scalability.
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Fragment coupling is preferable for small-scale, high-purity applications.
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Reductive amination is limited by side reactions but useful for analog synthesis.
Process Optimization and Troubleshooting
Purification Challenges
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Issue : Co-elution of unreacted piperazin-2-one with product in silica gel chromatography.
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Solution : Switch to reverse-phase HPLC with a C18 column (MeCN:H₂O gradient).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives from the carbonyl group.
Substitution: Formation of N-alkyl or N-acyl derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one has shown promise in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It is often used in research to understand the interactions between small molecules and biological macromolecules.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown activity in preclinical studies against certain types of cancer cells, microbial infections, and neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system diseases.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its diverse reactivity and biological activity make it a valuable compound for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can modulate dopamine receptors. The compound’s ability to inhibit certain enzymes, such as kinases, is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- Nutlin-3a demonstrates that piperazinone derivatives can achieve target specificity (e.g., MDM2 binding) through bulky aromatic substituents .
Indole-Containing Piperazine Derivatives
Indole moieties are critical for interactions with hydrophobic enzyme pockets or receptor sites. Notable comparisons:
Key Observations :
- The 1-methylindole group in SB216763 contributes to potent GSK-3β inhibition, suggesting that the indole acetyl group in the target compound may similarly modulate kinase activity .
- ChemBridge-9039333 highlights the versatility of indole-acetamide derivatives in drug discovery, though its pharmacological profile remains unexplored .
Pyridine-Based Piperazine Inhibitors
Pyridine-substituted piperazines are prominent in antiparasitic and anticancer research:
Key Observations :
- The pyridin-3-yl group in UDO and UDD enhances binding to CYP51, a cytochrome P450 enzyme. This suggests the target compound’s pyridine moiety may facilitate similar enzyme interactions .
Piperazinone-Based Enzyme Inhibitors
Piperazinone rings are leveraged in enzyme-targeted therapies:
| Compound Name | Structure | Activity | Target | Reference |
|---|---|---|---|---|
| Nutlin-3a | Piperazinone with bis-chlorophenyl groups | MDM2 antagonist (IC₅₀ = 90 nM) | p53 pathway |
Key Observations :
- The piperazinone core in Nutlin-3a enables precise conformational alignment for MDM2 binding, a feature that may extend to the target compound if optimized .
Biological Activity
The compound 4-[2-(1-methyl-1H-indol-3-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic derivative that incorporates an indole moiety, a piperazine ring, and a pyridine substituent. This structural diversity suggests potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on available research findings, including its cytotoxicity against various cancer cell lines, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 312.38 g/mol. The presence of the indole ring is significant as it is known for various biological activities, including anticancer and neuroprotective effects.
Cytotoxicity
Research has shown that derivatives of indole compounds often exhibit significant cytotoxicity against human tumor cells. In particular, studies have demonstrated that compounds similar to This compound possess notable inhibitory effects on cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A431 (Skin Cancer) | 15.0 | Inhibition of CDK1 leading to cell cycle arrest |
| MCF7 (Breast Cancer) | 10.0 | Disruption of mitochondrial function |
The above table summarizes findings from studies that evaluated the cytotoxic effects of related compounds, indicating that the presence of specific functional groups enhances antiproliferative activity.
The mechanism by which This compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. This process is often mediated by:
- Caspase Activation : The compound has been shown to activate caspases, which are crucial for the execution phase of cell apoptosis.
- Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDKs), particularly CDK1, leading to cell cycle arrest in the G2/M phase.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the indole and piperazine moieties significantly influence the biological activity of these compounds. For instance:
- Indole Substitution : The methyl group at position 1 on the indole ring enhances lipophilicity and cellular uptake.
- Piperazine Ring Modifications : Variations in substituents on the piperazine ring can modulate binding affinity to target proteins involved in cancer proliferation.
Case Studies
Several case studies have highlighted the potential therapeutic applications of compounds structurally related to This compound :
Case Study 1: Anticancer Activity
A study involving a series of indole-piperazine derivatives reported significant anticancer activity against breast and colon cancer cell lines. The lead compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as a novel anticancer agent.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar compounds, revealing their ability to inhibit acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
Q & A
Q. What synthetic strategies are effective for constructing the piperazin-2-one core in this compound?
The piperazin-2-one core can be synthesized via cyclization reactions using precursors like 1-(pyridin-3-yl)piperazine derivatives. A common approach involves:
- Stepwise alkylation/acylation : Reacting 1-(pyridin-3-yl)piperazine with 2-(1-methyl-1H-indol-3-yl)acetic acid derivatives under coupling conditions (e.g., EDCI/HOBt in DMF) to form the acetylated intermediate, followed by intramolecular cyclization using dehydrating agents like POCl₃ or PPA .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred to stabilize intermediates and enhance reaction yields .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the indole, pyridine, and piperazinone moieties. Aromatic protons in the indole ring (δ 7.1–7.8 ppm) and pyridine (δ 8.1–8.9 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 377.1728) .
- HPLC-PDA : For purity assessment (>95% by reverse-phase chromatography) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to CNS targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with serotonin or dopamine receptors. The indole and pyridine groups may form π-π stacking with aromatic residues (e.g., Tyr95 in 5-HT₂A), while the acetyl-piperazinone moiety could hydrogen-bond to Asp155 .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to assess binding free energies (MM-PBSA/GBSA methods) .
Q. How can researchers resolve contradictions in solubility data across studies?
- Solvent screening : Test solubility in DMSO (stock solutions), PBS (pH 7.4), and simulated biological fluids. Note that aggregation at >100 µM may require dynamic light scattering (DLS) validation .
- pH-dependent studies : Adjust buffer pH (3–9) to identify ionization effects. The pyridine nitrogen (pKa ~4.5) and piperazinone (pKa ~7.1) influence solubility .
Q. What in vitro assays are suitable for evaluating kinase inhibition potential?
- Kinase panel screening : Use ATP-competitive assays (e.g., ADP-Glo™) against kinases like JAK2 or CDK2. IC₅₀ values <1 µM suggest strong inhibition .
- Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays. Compare with positive controls (e.g., staurosporine) to contextualize potency .
Q. How do structural modifications to the indole or pyridine groups affect bioactivity?
- SAR studies : Replace the 1-methylindole with halogenated analogs (e.g., 5-Cl) to enhance lipophilicity and blood-brain barrier penetration. Pyridine substitution (e.g., 4-CN) may improve target selectivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic regions (indole methyl) .
Q. What strategies mitigate degradation during long-term stability studies?
- Lyophilization : Store lyophilized powder at -80°C to prevent hydrolysis of the acetyl-piperazinone bond .
- Excipient screening : Add cyclodextrins or PEG 4000 to aqueous formulations, reducing degradation rates by 50% at 25°C .
Methodological Notes
- Safety protocols : Handle with nitrile gloves and under fume hoods; avoid inhalation (LD₅₀ >2000 mg/kg in rodents) .
- Data validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) and report Rf values in TLC for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
